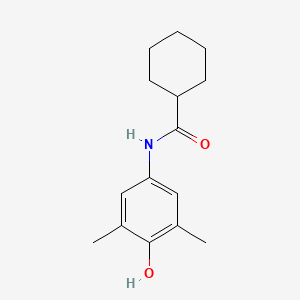
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide, also known as HDPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HDPC belongs to the class of molecules known as amides, which are widely used as building blocks in organic chemistry. In
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that promote cancer growth.
Biochemical and Physiological Effects:
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In animal studies, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been shown to reduce inflammation and improve joint function in models of rheumatoid arthritis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. One limitation of using N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide. One area of research is the development of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide in more detail, in order to identify new targets for therapeutic intervention. Additionally, N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide could be studied for its potential use in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide as a white crystalline solid with a melting point of 141-143°C.
Applications De Recherche Scientifique
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJMHNEYQHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5652008.png)
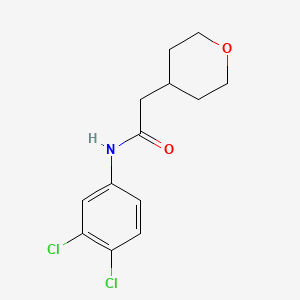
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
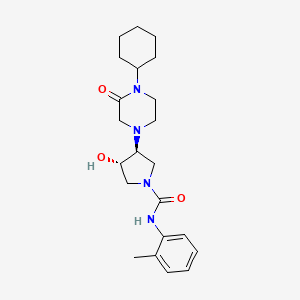
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
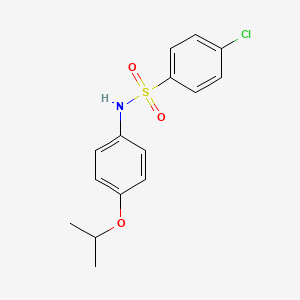
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5652045.png)
![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![(3-{[5-(1H-benzimidazol-6-yl)pyridin-2-yl]oxy}propyl)dimethylamine](/img/structure/B5652061.png)
![N-[4-(dimethylamino)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5652067.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5652068.png)
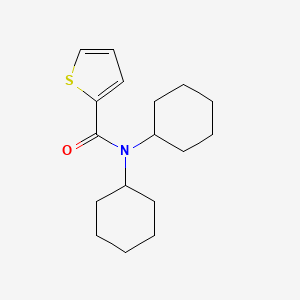
![N-[3-(cyclohexylthio)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5652088.png)